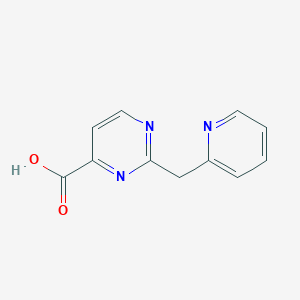
2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid typically involves the reaction of nicotinic acid with 1H-pyrazole-4-carboxylic acid. The process may include a Diels–Alder reaction followed by hydrogenation to form the carboxylic acid intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can reduce collagen production, which is beneficial in treating fibrotic diseases.
Comparison with Similar Compounds
Pyridine-2-carboxylic acid: Shares the pyridine ring but lacks the pyrimidine moiety.
2-(Pyridin-2-yl)pyrimidine: Similar structure but without the carboxylic acid group.
Uniqueness: 2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is unique due to its combined pyridine and pyrimidine rings, along with the carboxylic acid group. This structure provides a versatile platform for various chemical modifications and biological activities, making it a valuable compound in medicinal chemistry .
Biological Activity
2-(Pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antifibrotic applications. This article explores the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure consists of a pyridine ring attached to a pyrimidine-4-carboxylic acid moiety, which contributes to its biological activity.
1. Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Notably, this compound has shown promising results in inhibiting cancer cell proliferation.
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 0.021 | |
| This compound | HeLa | 0.058 | |
| 5-Fluorouracil | MDA-MB-231 | 17.02 |
The IC50 values indicate that the compound exhibits lower concentrations required to inhibit cell growth compared to standard treatments like 5-Fluorouracil, suggesting its potential as an effective anticancer agent.
2. Histone Demethylase Inhibition
Another significant aspect of this compound is its role as a histone demethylase inhibitor. Histone demethylases are crucial targets in cancer therapy due to their involvement in gene expression regulation. The compound's ability to inhibit these enzymes can lead to altered gene expression profiles beneficial for cancer treatment.
Case Study: Inhibition of Histone Demethylases
A study highlighted that the compound effectively inhibits specific histone demethylases, impacting tumor growth in models of prostate and breast cancer, thus showcasing its therapeutic potential against various malignancies .
3. Antifibrotic Activity
Recent investigations have also focused on the antifibrotic properties of this compound. Fibrosis is a critical factor in various chronic diseases, including liver fibrosis.
Table 2: Antifibrotic Activity Against HSC-T6 Cells
The compound exhibited better anti-fibrotic activity than established treatments, indicating its potential utility in managing fibrotic diseases.
The biological activities of this compound are attributed to its interaction with cellular pathways involved in proliferation and fibrosis. The compound's ability to penetrate cell membranes and interact with intracellular components enhances its efficacy against targeted diseases .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-4-6-13-10(14-9)7-8-3-1-2-5-12-8/h1-6H,7H2,(H,15,16) |
InChI Key |
JICSOYZUSSCJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















